2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
Physical and Chemical Properties Analysis
This compound has a molecular weight of 577.4 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on its specific molecular structure and the presence of functional groups.Scientific Research Applications
Chemical Synthesis and Characterization
Studies on compounds structurally related to 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide have provided insights into their synthesis and characterization. For example, research on N-(2,2,2-Trichloro-1-hydroxyethyl)arenesulfonamides, which are closely related in structure, shows the ability to oxidize these compounds into N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides, demonstrating the versatility in chemical reactions these compounds can undergo (Rozentsveig et al., 2001).
Analytical Applications
In the realm of analytical chemistry, compounds similar to the one have been used in the development of methods for detecting herbicide residues. A notable example is the determination of residues of alachlor and related herbicides in crops using liquid chromatography with electrochemical detection. This method hinges on the ability to detect acetamide herbicides and their metabolites, demonstrating the utility of similar compounds in analytical methods (Nortrup, 1997).
Potential in Pharmacology
Research has also explored the synthesis and characterization of various acetamide derivatives for potential pharmacological applications. For instance, the synthesis of multifunctional amides, which are structurally akin to this compound, has been investigated for their enzyme inhibitory potentials and applications in treating conditions like Alzheimer's disease (Hassan et al., 2018).
Crystallography and Material Science
In material science and crystallography, the study of related compounds has led to a deeper understanding of molecular structures and properties. The examination of the crystal structure of compounds like 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide provides valuable information on the molecular conformation and bonding characteristics, contributing to the broader knowledge of acetamide derivatives and their potential applications in various fields (Gowda et al., 2008).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as an irritant. It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2F3N2O5S/c1-35-10-11-36-22-14-21(19(25)13-20(22)26)31(37(33,34)18-8-3-2-4-9-18)15-23(32)30-17-7-5-6-16(12-17)24(27,28)29/h2-9,12-14H,10-11,15H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIHKJRDMCYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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